molecular formula C13H13ClN2O2 B6614283 1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1154570-86-1

1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No. B6614283
CAS RN: 1154570-86-1
M. Wt: 264.71 g/mol
InChI Key: LHGZPFNBLQUXTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid (CPPCA) is an organic compound with a molecular formula of C10H11ClN2O2. It is a member of the pyrazole family and is known for its various applications in the field of chemistry. CPPCA is commonly used in the synthesis of various drugs, as a reagent for the preparation of other compounds, and as an intermediate in the synthesis of other organic compounds. CPPCA has also been used as an inhibitor of cytochrome P450 enzymes and as an inhibitor of the enzyme monoamine oxidase.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is not fully understood. However, it is believed that 1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid acts as an inhibitor of cytochrome P450 enzymes and monoamine oxidase. It is thought that the compound binds to the active site of the enzyme and prevents the enzyme from catalyzing its reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid have not been extensively studied. However, some studies have shown that 1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid can inhibit the activity of cytochrome P450 enzymes and monoamine oxidase. In addition, 1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid has been shown to inhibit the growth of some bacteria, fungi, and viruses.

Advantages and Limitations for Lab Experiments

The use of 1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid in laboratory experiments has several advantages. 1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is relatively inexpensive and easy to obtain. It is also very stable and can be stored for long periods of time. However, 1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is toxic and should be handled with care.

Future Directions

There are many potential future directions for the use of 1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid. One potential application is in the development of new drugs. 1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid could be used as an inhibitor of cytochrome P450 enzymes, which could be useful in the development of new drugs. In addition, 1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid could be used in the synthesis of various polymers and organic compounds, which could be useful for various applications. Finally, 1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid could be used as a reagent in the synthesis of various drugs, as an inhibitor of cytochrome P450 enzymes, and as an inhibitor of the enzyme monoamine oxidase.

Synthesis Methods

1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid can be synthesized by a variety of methods. One method involves the reaction of 2-chlorobenzaldehyde and ethyl propionate in the presence of potassium hydroxide. The reaction produces an intermediate which is then reacted with hydrazine hydrate to yield 1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid. Another method involves the reaction of 2-chlorobenzaldehyde, ethyl propionate, and hydrazine hydrate in the presence of a base such as sodium hydroxide. This reaction yields 1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid in high yields.

Scientific Research Applications

1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid has been used extensively in scientific research. It has been used as a reagent in the synthesis of various drugs, as an inhibitor of cytochrome P450 enzymes, and as an inhibitor of the enzyme monoamine oxidase. In addition, 1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid has been used in the synthesis of various organic compounds, such as polyamides, polyurethanes, and polyesters. It has also been used in the synthesis of various polymers, such as polycarbonates, polyvinyl acetates, and polyvinyl alcohols.

properties

IUPAC Name

1-(2-chlorophenyl)-3-propan-2-ylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-8(2)12-9(13(17)18)7-16(15-12)11-6-4-3-5-10(11)14/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGZPFNBLQUXTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C=C1C(=O)O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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